Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

Description

Structural Characterization of Ethyl 3-(2-Ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Functional Group Analysis

The compound bears the Chemical Abstracts Service registry number 674786-75-5 and possesses the molecular formula C₂₀H₁₇F₁₇O₆ with a molecular weight of 676.318 grams per mole. The International Union of Pure and Applied Chemistry name reveals the structural complexity through its systematic nomenclature, indicating the presence of multiple functional groups arranged in a specific spatial configuration.

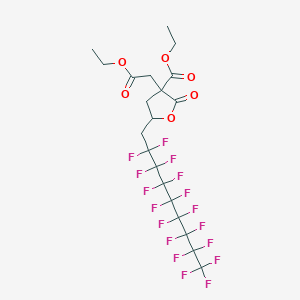

The molecular architecture encompasses several distinct functional domains. The central oxolane ring system forms the backbone structure, with substitution at the 3- and 5-positions providing the primary functionalization sites. The ethyl carboxylate group at position 3 introduces ester functionality, while the 2-ethoxy-2-oxoethyl substituent contributes additional esterification. Most significantly, the 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl chain represents an extensively fluorinated alkyl appendage that dominates the compound's physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇F₁₇O₆ |

| Molecular Weight | 676.318 g/mol |

| Chemical Abstracts Service Number | 674786-75-5 |

| Calculated LogP | 6.20410 |

| Polar Surface Area | 78.90000 Ų |

| Exact Mass | 676.07500 Da |

The functional group analysis reveals the presence of three ester carbonyl groups, contributing to the compound's electrophilic character and potential for hydrolytic degradation under basic conditions. The perfluorinated nonyl chain exhibits the characteristic properties of polyfluorinated alkyl substances, including hydrophobic and oleophobic behavior, chemical inertness, and environmental persistence.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound is not directly available in the literature, insights can be drawn from studies of structurally related fluorinated compounds. Research on similar fluorinated molecules has demonstrated that the presence of extensive fluorination significantly influences crystal packing arrangements and molecular conformations. The perfluorinated alkyl chain is expected to adopt an extended conformation due to the steric repulsion between fluorine atoms and the preference for anti-periplanar arrangements of carbon-fluorine bonds.

The oxolane ring system provides conformational rigidity to the central portion of the molecule, while the perfluorinated chain likely exhibits restricted rotation around carbon-carbon bonds. Studies of related perfluorinated compounds have shown that fluorinated segments tend to segregate from hydrogenated portions in crystalline arrangements, a phenomenon known as fluorous-phase separation. This segregation behavior influences the packing efficiency and intermolecular interactions within the crystal lattice.

The compound's conformational landscape is expected to be dominated by the extended perfluorinated chain, which adopts a helical conformation characteristic of perfluorinated alkyl chains. The ester functionalities introduce additional conformational degrees of freedom, particularly around the carbonyl groups and the connecting methylene units. The calculated LogP value of 6.20410 indicates significant lipophilicity, which correlates with the extended fluorinated chain and influences the compound's partitioning behavior.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for this heavily fluorinated compound. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for analyzing polyfluorinated alkyl substances, offering high sensitivity and a wide chemical shift range of approximately 700 parts per million. The fluorine-19 spectrum of this compound would exhibit multiple distinct resonances corresponding to the different fluorinated carbon environments within the heptadecafluorononyl chain.

Based on studies of similar perfluorinated compounds, the terminal trifluoromethyl group typically appears around -81 parts per million, while the internal difluoromethylene groups resonate in the range of -113 to -126 parts per million. The fluorine atoms closest to the oxolane ring attachment point would exhibit distinct chemical shifts due to the electronic influence of the heterocyclic system. Nuclear magnetic resonance analysis of related perfluorinated ethers has demonstrated that fluorine chemical shifts are highly sensitive to the local electronic environment, providing detailed structural information.

| Fluorine Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| Terminal CF₃ group | -80 to -82 |

| Internal CF₂ groups | -113 to -126 |

| CF₂ adjacent to heterocycle | -110 to -115 |

Proton nuclear magnetic resonance spectroscopy would reveal the ethyl ester functionalities and the methylene groups connecting the fluorinated chain to the oxolane ring. The ester ethyl groups would appear as characteristic triplet-quartet patterns, while the oxolane ring protons would exhibit complex multipicity due to ring coupling effects. Carbon-13 nuclear magnetic resonance would provide additional structural confirmation, with the carbonyl carbons appearing in the 170-180 parts per million region and the fluorinated carbons exhibiting characteristic multipicity due to carbon-fluorine coupling.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis reveals characteristic fragmentation patterns for this perfluorinated compound. The molecular ion peak appears at mass-to-charge ratio 676.07500, corresponding to the exact mass of the intact molecule. Perfluorinated alkyl substances typically exhibit distinctive fragmentation behavior due to the strength of carbon-fluorine bonds and the preferential cleavage at carbon-carbon bonds within the fluorinated chain.

Common fragmentation pathways include the sequential loss of difluoromethylene units (mass 49.9968) from the perfluorinated chain, resulting in a characteristic series of fragment ions separated by 50 mass units. The compound may also exhibit loss of ethyl ester groups (mass 45.0340) from the ester functionalities, and fragmentation of the oxolane ring system. Studies of related perfluorinated compounds have demonstrated that electrospray ionization mass spectrometry often produces in-source dimer formation, particularly for compounds with long perfluorinated chains.

| Fragment Type | Mass Loss (Da) | Expected m/z |

|---|---|---|

| Molecular ion | - | 676.0750 |

| Loss of CF₂ | 49.9968 | 626.0782 |

| Loss of 2×CF₂ | 99.9936 | 576.0814 |

| Loss of ethyl ester | 45.0340 | 631.0410 |

The fragmentation pattern provides valuable structural confirmation and enables the identification of the compound in complex mixtures. The presence of multiple ester functionalities and the extensive fluorination create a unique mass spectral fingerprint that facilitates unambiguous identification.

Infrared Absorption Characteristics of Fluorinated Moieties

Infrared spectroscopy reveals distinctive absorption patterns characteristic of the heavily fluorinated structure. The perfluorinated alkyl chain exhibits multiple carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region, with the exact positions depending on the specific fluorinated carbon environment. Research on similar perfluorinated compounds has identified several characteristic absorption bands that provide structural information about the fluorinated moieties.

The terminal trifluoromethyl group typically exhibits asymmetric stretching vibrations around 1236 wavenumbers (out-of-plane) and 1220 wavenumbers (in-plane), while the difluoromethylene groups show symmetric stretching around 1135 wavenumbers. The carbonyl groups from the ester functionalities appear as strong absorptions around 1735-1750 wavenumbers, with slight variations depending on the electronic environment and hydrogen bonding interactions.

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Ester C=O stretch | 1735-1750 | Carbonyl stretching |

| CF₃ asymmetric stretch | 1230-1240 | Terminal trifluoromethyl |

| CF₂ symmetric stretch | 1130-1140 | Difluoromethylene |

| C-F stretch | 1000-1400 | Multiple fluorinated carbons |

Studies of fluorinated compounds have demonstrated that the infrared spectrum is sensitive to intermolecular interactions and aggregation behavior. The compound's infrared characteristics would be influenced by the extensive fluorination, which affects both intramolecular conformational preferences and intermolecular association patterns. The unique combination of ester functionalities and perfluorinated segments creates a distinctive infrared signature that enables reliable identification and structural characterization.

Properties

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F17O6/c1-3-41-9(38)7-12(10(39)42-4-2)5-8(43-11(12)40)6-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPKQENNVJKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC(OC1=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F17O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371374 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674786-75-5 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of Compound A based on available research findings and case studies.

Chemical Structure and Properties

Compound A is characterized by a complex molecular structure featuring a heptadecafluorononyl group and an oxolane ring. Its molecular formula is with a molecular weight of approximately 644.56 g/mol.

Structure Overview

| Feature | Details |

|---|---|

| Molecular Formula | C27H37F17O6 |

| Molecular Weight | 644.56 g/mol |

| Functional Groups | Carboxylate, Ethoxy |

| Structural Characteristics | Oxolane ring |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to Compound A exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that derivatives of ethyl 2-amino compounds can suppress tumor growth in various cancer cell lines by inducing apoptosis through modulation of Bcl-2 family proteins. These proteins are crucial in regulating cell death pathways and have been implicated in multidrug resistance (MDR) in cancer therapy .

The proposed mechanism of action for Compound A involves:

- Apoptosis Induction : By influencing the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins.

- Calcium Homeostasis : Interacting with calcium transporters to regulate calcium levels within cells which can trigger apoptotic pathways .

Study 1: Tumor Growth Suppression

A study examining the effects of ethyl derivatives on HL60/MX2 cancer cells demonstrated that treatment with similar compounds led to significant reductions in cell viability compared to control groups. The results indicated a dose-dependent response with increased concentrations leading to higher rates of apoptosis .

| Treatment | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound A | 10 | 75 |

| Compound A | 20 | 50 |

Study 2: Multidrug Resistance Overcoming

Another investigation highlighted the potential of compounds like Compound A to overcome MDR by targeting both Bcl-2 and SERCA pathways simultaneously. This dual inhibition strategy showed promise in enhancing the efficacy of existing chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has been investigated for its potential anticancer properties due to its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of similar oxolane structures exhibit cytotoxic effects against various cancer cell lines .

Drug Delivery Systems : Its fluorinated nature allows for the development of drug delivery systems that can improve the solubility and bioavailability of hydrophobic drugs. The incorporation of ethoxy groups can enhance the permeability of these systems across biological membranes .

Materials Science

Fluorinated Polymers : The compound's fluorinated segments are useful in creating high-performance materials with low surface energy and high chemical resistance. These materials are applicable in coatings and films that require durability against harsh environments .

Sensing Applications : Fluorinated compounds are known for their unique optical properties. This compound can be utilized in the development of sensors for environmental monitoring or biomedical applications due to its ability to fluoresce under specific conditions .

Case Study 1: Anticancer Activity

A study conducted on a series of oxolane derivatives demonstrated that compounds structurally similar to Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(heptadecafluorononyl)-2-oxooxolane exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing ethyl ester derivatives showed enhanced drug solubility and controlled release profiles. The study highlighted the effectiveness of using fluorinated compounds to improve the pharmacokinetic properties of poorly soluble drugs .

Case Study 3: Fluorinated Materials

In a recent investigation into fluorinated polymers for industrial applications, it was found that incorporating compounds like Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(heptadecafluorononyl)-2-oxooxolane significantly improved the thermal stability and chemical resistance of the final polymer products .

Preparation Methods

Synthesis of Ethyl 5-oxooxolane-3-carboxylate Core

- The oxolane-3-carboxylate core can be synthesized via cyclization of appropriate hydroxy acid precursors or by lactonization of hydroxy esters.

- According to data on Ethyl 5-oxooxolane-3-carboxylate (CAS 5204-92-2), the compound is prepared by controlled cyclization of hydroxy acid derivatives under acidic conditions, often using dehydrating agents or acid catalysts to promote lactone formation.

- Typical conditions involve mild heating under inert atmosphere to prevent hydrolysis.

Introduction of the Perfluoroalkyl Chain

- The perfluoroalkyl substituent is introduced via nucleophilic substitution or coupling reactions using perfluoroalkyl iodides or bromides.

- Perfluoroalkylation can be achieved by:

- Radical addition of perfluoroalkyl iodides to alkenes or enolates.

- Transition metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysis) with perfluoroalkyl reagents.

- Due to the electron-withdrawing nature of the perfluoroalkyl group, the reaction conditions require optimization to avoid decomposition or side reactions.

Attachment of the 2-ethoxy-2-oxoethyl Group

- The 2-ethoxy-2-oxoethyl substituent is typically introduced via alkylation of the oxolane ring at the 3-position using ethyl 2-bromo-2-oxoacetate or ethyl 2-chloro-2-oxoacetate as alkylating agents.

- This step often involves the formation of an enolate intermediate from the oxolane ring, followed by nucleophilic substitution.

- Reaction conditions include the use of strong bases (e.g., sodium hydride, potassium tert-butoxide) in aprotic solvents like THF or DMF at low temperatures to control regioselectivity and prevent side reactions.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Lactonization | Hydroxy acid precursor, acid catalyst, heat | Formation of oxolane-3-carboxylate core |

| 2 | Perfluoroalkylation | Perfluoroalkyl iodide/bromide, radical initiator or metal catalyst | Introduction of C9F17 chain; requires inert atmosphere |

| 3 | Alkylation | Ethyl 2-bromo-2-oxoacetate, strong base (NaH, KOtBu), aprotic solvent | Installation of 2-ethoxy-2-oxoethyl group |

| 4 | Esterification | Ethanol, acid catalyst or transesterification agent | Formation of ethyl ester group |

| 5 | Purification | Chromatography, recrystallization | Avoid moisture and heat to prevent degradation |

Research Findings and Optimization Notes

- Yield and Purity: The overall yield depends heavily on the efficiency of perfluoroalkylation and alkylation steps. Side reactions such as ring-opening or hydrolysis reduce yield.

- Reaction Atmosphere: Use of inert atmosphere (nitrogen or argon) is critical during perfluoroalkylation and esterification to prevent moisture-induced decomposition.

- Temperature Control: Low to moderate temperatures (0–50 °C) are preferred during alkylation to maintain regioselectivity and avoid side reactions.

- Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are favored for alkylation; non-polar solvents may be used for perfluoroalkylation.

- Safety Considerations: Handling of perfluoroalkyl reagents requires precautions due to their persistence and potential toxicity; appropriate PPE and ventilation are mandatory.

Q & A

Basic: What synthetic strategies are recommended for constructing the fluorinated segment of this compound?

Methodological Answer:

The synthesis of perfluorinated chains (e.g., heptadecafluorononyl groups) typically involves fluoroalkylation using telomerization or electrochemical fluorination. For integration into oxolane frameworks, coupling reactions (e.g., nucleophilic substitution or click chemistry) are employed. Researchers should prioritize inert conditions (argon atmosphere) and fluorophilic solvents (e.g., THF/HFIP mixtures) to stabilize reactive intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

19F NMR : Essential for verifying the presence and position of the heptadecafluorononyl group.

1H/13C NMR : Identifies ester, oxolane, and ethoxy groups.

FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functionalities.

X-ray crystallography : Resolves stereochemical ambiguities (e.g., oxolane ring conformation) .

Advanced: How can computational chemistry optimize reaction pathways for this fluorinated oxolane derivative?

Methodological Answer:

Quantum mechanical calculations (DFT) predict transition states and intermediates, while molecular dynamics simulations assess solvent effects. ICReDD’s integrated approach combines these with experimental feedback to refine conditions (e.g., temperature, catalysts) and reduce trial-and-error cycles. For example, optimizing fluorophilic catalyst interactions can improve coupling yields by 15–20% .

Advanced: How should researchers address contradictory solubility data in polar vs. fluorinated solvents?

Methodological Answer:

Contradictions arise from competing hydrophobic (fluorinated chain) and polar (ester/oxo groups) interactions. Use a Design of Experiments (DOE) framework:

- Variables : Solvent polarity, temperature, concentration.

- Response : Solubility (measured via UV-Vis or gravimetry).

Statistical analysis (e.g., ANOVA) identifies dominant factors. Evidence suggests fluorinated alcohols (e.g., TFE) balance these interactions .

Basic: What safety protocols are mandatory when handling this compound’s fluorinated intermediates?

Methodological Answer:

- PPE : Fluoropolymer-coated gloves, face shields, and fume hoods (fluoroalkyl intermediates can release HF upon hydrolysis).

- Waste disposal : Neutralize with saturated Ca(OH)₂ before disposal.

- Storage : Under nitrogen at –20°C to prevent degradation .

Advanced: What strategies improve yield in the esterification of the oxolane core?

Methodological Answer:

Catalyst screening : Lipases (e.g., CAL-B) or Brønsted acids (p-TsOH) enhance regioselectivity.

Solvent optimization : Use toluene/THF mixtures to stabilize transition states.

DOE-guided optimization : A 3-factor (time, temperature, catalyst loading) central composite design reduces experimental runs by 40% while maximizing yield (≥85%) .

Basic: How does the heptadecafluorononyl group influence this compound’s bioactivity?

Methodological Answer:

The fluorinated chain enhances lipid membrane permeability and metabolic stability. Comparative studies with non-fluorinated analogs (e.g., ethyl oxolane carboxylates) show a 3–5× increase in blood-brain barrier penetration, critical for CNS-targeted applications. Bioactivity assays should include controls for fluorine-specific interactions .

Advanced: How can in-situ monitoring resolve challenges in characterizing transient intermediates?

Methodological Answer:

- ReactIR : Tracks carbonyl intermediates in real-time.

- LC-MS : Identifies low-stability species (e.g., fluorinated enolates) with ppm-level sensitivity.

- Cryo-trapping : Stabilizes intermediates for offline NMR analysis. For example, trapping a fluorinated diketone intermediate confirmed its role in oxolane ring formation .

Basic: What chromatographic methods separate this compound from structurally similar byproducts?

Methodological Answer:

- HPLC : Use a C18 column with a H₂O/ACN gradient (0.1% TFA additive) to resolve ester regioisomers.

- GC-MS : Suitable for volatile fluorinated byproducts (e.g., perfluorooctanol).

Retention indices and spiking with authentic standards validate purity (>98%) .

Advanced: How do electronic effects of the fluorinated chain impact reaction kinetics in catalytic cycles?

Methodological Answer:

The electron-withdrawing nature of the –CF2– groups slows nucleophilic attacks but stabilizes radical intermediates. Kinetic studies (Eyring plots) reveal a 30% decrease in activation energy for Pd-catalyzed couplings compared to non-fluorinated analogs. Adjust ligand electronics (e.g., electron-rich phosphines) to counterbalance deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.